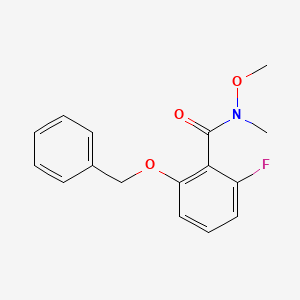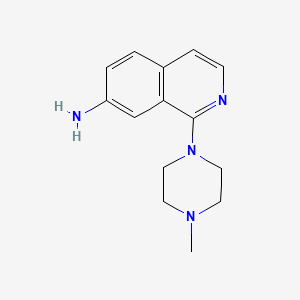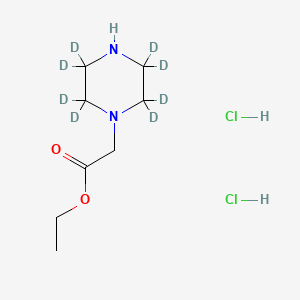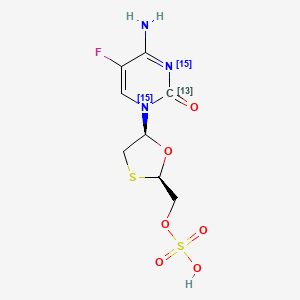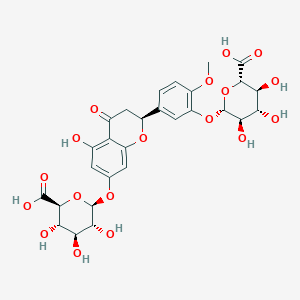
(S)-Hesperetin 3',7-Diglucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Hesperetin 3’,7-Diglucuronide is a flavonoid glucuronide derived from hesperetin, a naturally occurring flavonoid found in citrus fruits. This compound is known for its potential health benefits, including antioxidant, anti-inflammatory, and anti-carcinogenic properties. It is a significant metabolite in the human body, formed through the glucuronidation of hesperetin, which enhances its solubility and facilitates its excretion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Hesperetin 3’,7-Diglucuronide typically involves the glucuronidation of hesperetin. This process can be achieved enzymatically using uridine diphosphate glucuronosyltransferase (UGT) enzymes. The reaction conditions often include a buffered solution at a pH optimal for the enzyme activity, typically around pH 7.4, and a temperature of 37°C. The reaction is usually carried out for several hours to ensure complete conversion of hesperetin to its diglucuronide form.
Industrial Production Methods
Industrial production of (S)-Hesperetin 3’,7-Diglucuronide may involve microbial fermentation or the use of recombinant UGT enzymes in bioreactors. These methods allow for the large-scale production of the compound with high purity and yield. The fermentation process involves the use of genetically engineered microorganisms that express the UGT enzymes, while the bioreactor method uses isolated enzymes in a controlled environment to catalyze the glucuronidation reaction.
化学反応の分析
Types of Reactions
(S)-Hesperetin 3’,7-Diglucuronide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Although less common, reduction can convert the compound back to its aglycone form, hesperetin.
Substitution: This reaction can occur at the hydroxyl groups, leading to the formation of different glucuronide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like glucuronic acid derivatives are used under acidic or basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted glucuronide derivatives, which can have different biological activities and properties.
科学的研究の応用
(S)-Hesperetin 3’,7-Diglucuronide has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the study of flavonoid metabolism and glucuronidation pathways.
Biology: The compound is studied for its role in cellular processes, including its antioxidant and anti-inflammatory effects.
Medicine: Research focuses on its potential therapeutic benefits in preventing and treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: It is used in the development of functional foods, dietary supplements, and pharmaceuticals due to its health-promoting properties.
作用機序
The mechanism of action of (S)-Hesperetin 3’,7-Diglucuronide involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, reducing oxidative stress.
Anti-inflammatory Effects: The compound inhibits pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Anti-carcinogenic Properties: It induces apoptosis and inhibits the proliferation of cancer cells by modulating signaling pathways like the PI3K/Akt and MAPK pathways.
類似化合物との比較
Similar Compounds
- Diosmetin 3’,7-Diglucuronide
- Quercetin 3’,7-Diglucuronide
- Myricetin 3’,7-Diglucuronide
Uniqueness
(S)-Hesperetin 3’,7-Diglucuronide is unique due to its specific glucuronidation pattern, which influences its solubility, bioavailability, and biological activity. Compared to similar compounds, it may exhibit distinct pharmacokinetic properties and therapeutic effects, making it a valuable compound for research and development in various fields.
特性
分子式 |
C28H30O18 |
|---|---|
分子量 |
654.5 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-6-[[(2S)-2-[3-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4-methoxyphenyl]-5-hydroxy-4-oxo-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C28H30O18/c1-41-12-3-2-8(4-14(12)44-28-22(36)18(32)20(34)24(46-28)26(39)40)13-7-11(30)16-10(29)5-9(6-15(16)43-13)42-27-21(35)17(31)19(33)23(45-27)25(37)38/h2-6,13,17-24,27-29,31-36H,7H2,1H3,(H,37,38)(H,39,40)/t13-,17-,18-,19-,20-,21+,22+,23-,24-,27+,28+/m0/s1 |
InChIキー |
DRQALSJOSDMKCR-BCZINWRTSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
正規SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S,4R)-4-(Acetylthio)-2-[[(aminosulfonyl)[(1,1-dimethylethoxy)carbonyl]amino]methyl]-1-pyrrolidinecarboxylic Acid (4-Nitrophenyl) Ethyl Ester](/img/structure/B13840609.png)
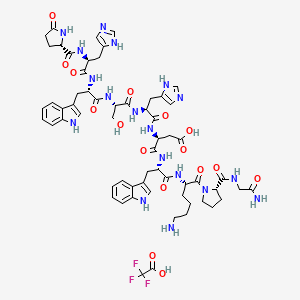


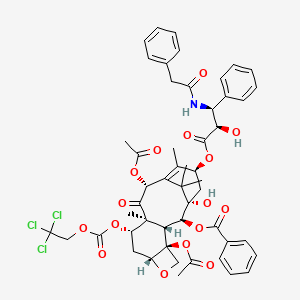
![N-benzyl-N-[1-[1-bis(phenylmethoxy)phosphoryl-1-hydroxypropan-2-yl]oxy-3-hydroxy-2-(hydroxymethyl)propan-2-yl]carbamate](/img/structure/B13840636.png)
